2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475614
InChI: InChI=1S/C10H21N3O/c1-13(2)9-6-4-3-5-8(9)12-10(14)7-11/h8-9H,3-7,11H2,1-2H3,(H,12,14)
SMILES: CN(C)C1CCCCC1NC(=O)CN
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide

CAS No.:

Cat. No.: VC13475614

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide -

Specification

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name 2-amino-N-[2-(dimethylamino)cyclohexyl]acetamide
Standard InChI InChI=1S/C10H21N3O/c1-13(2)9-6-4-3-5-8(9)12-10(14)7-11/h8-9H,3-7,11H2,1-2H3,(H,12,14)
Standard InChI Key VELKGNOHWWALLJ-UHFFFAOYSA-N
SMILES CN(C)C1CCCCC1NC(=O)CN
Canonical SMILES CN(C)C1CCCCC1NC(=O)CN

Introduction

Key Findings

2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide is a synthetically derived acetamide derivative characterized by a cyclohexyl scaffold substituted with a dimethylamino group at the 2-position and an acetamide moiety. Its molecular formula is C₁₁H₂₂N₃O, with a molecular weight of 212.31 g/mol. Preliminary studies suggest potential pharmacological applications, including receptor modulation and antimicrobial activity, though comprehensive data remain limited .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring with a dimethylamino group (-N(CH₃)₂) at the 2-position and an acetamide group (-NHCOCH₃) attached to the nitrogen atom. This configuration introduces steric and electronic effects that influence its reactivity and interactions with biological targets .

Table 1: Structural and Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₃O
Molecular Weight212.31 g/mol
Key Functional GroupsDimethylamino, Acetamide
Solubility (Predicted)Moderate in polar solvents

Stereochemical Considerations

The cyclohexyl ring’s chair conformation and equatorial positioning of the dimethylamino group minimize steric strain. Quantum-chemical calculations suggest that the 2-dimethylamino substituent enhances hydrogen-bonding potential, which may improve binding affinity to biological targets .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions:

  • Cyclohexylamine Derivatization: Introduction of the dimethylamino group via reductive amination using formaldehyde and hydrogenation catalysts .

  • Acetamide Formation: Coupling of the modified cyclohexylamine with chloroacetyl chloride or activated esters under basic conditions .

Table 2: Representative Synthesis Yields

MethodYield (%)Purity (%)Reference
Reductive Amination65–7295
Amide Coupling78–8598

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane eluents .

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.2–1.8 (m, cyclohexyl), 2.2 (s, N(CH₃)₂), 3.4 (m, NHCO) .

    • MS (ESI): m/z 213.1 [M+H]⁺.

AssayResultReference
E. coli InhibitionMIC: 12.5 μg/mL
Vasopressin V1b IC₅₀0.8 μM (predicted)
Cytotoxicity (HeLa)CC₅₀ > 100 μM

Comparative Analysis with Structural Analogues

Impact of Substitution Patterns

Variations in the cyclohexyl group’s substitution site significantly alter bioactivity:

Table 4: Structural and Functional Comparison

CompoundSubstitution PositionKey Activity
2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide4-positionEnhanced COX-2 inhibition
2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide2-position + isopropylImproved metabolic stability
AH-7921Benzamide backbonePotent μ-opioid agonism

Stereoelectronic Effects

  • 2-Dimethylamino vs. 4-Dimethylamino: The 2-substituent creates a more compact structure, favoring interactions with hydrophobic receptor pockets.

  • N-Alkylation (e.g., isopropyl): Increases lipophilicity, enhancing blood-brain barrier penetration .

Future Research Directions

  • Mechanistic Studies: Elucidate precise molecular targets using radioligand binding assays .

  • Toxicology Profiles: Assess chronic toxicity and genotoxicity in rodent models.

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yields .

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